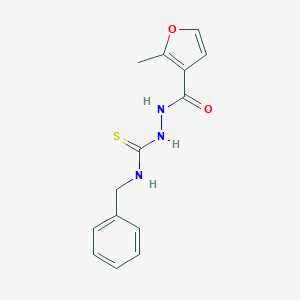![molecular formula C11H12N6O4S B456937 N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE](/img/structure/B456937.png)
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a tetrazole ring, and a hydroxyethyl sulfanyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the tetrazole ring via cyclization with an appropriate azide source under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, interacting with various enzymes and receptors. The hydroxyethyl sulfanyl group can enhance solubility and facilitate cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE: shares similarities with other nitrophenyl and tetrazole-containing compounds.
This compound: is unique due to the presence of the hydroxyethyl sulfanyl group, which imparts distinct chemical and biological properties.
Uniqueness
- The combination of the nitrophenyl, tetrazole, and hydroxyethyl sulfanyl groups in a single molecule provides a unique set of properties that can be exploited for various applications.
- Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets makes it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C11H12N6O4S |
|---|---|
Poids moléculaire |
324.32g/mol |
Nom IUPAC |
N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H12N6O4S/c18-1-2-22-10-4-8(3-9(5-10)17(20)21)13-11(19)6-16-7-12-14-15-16/h3-5,7,18H,1-2,6H2,(H,13,19) |
Clé InChI |
BKUXCXRDJYRCGD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCCO)NC(=O)CN2C=NN=N2 |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])SCCO)NC(=O)CN2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[6-bromo-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B456854.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456855.png)
![N-(2,5-dimethylphenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456856.png)

![5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456860.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B456864.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B456865.png)
![4-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456866.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B456867.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B456869.png)
![[2-(4-Ethoxyphenyl)-6-methylquinolin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B456872.png)
![3-[(4-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B456874.png)
![4-BROMO-1-ETHYL-N~5~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B456875.png)
![2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE](/img/structure/B456877.png)
